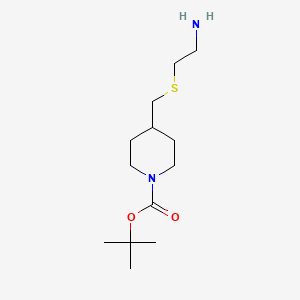

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-aminoethylsulfanylmethyl moiety at the 4-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, while the 2-aminoethylsulfanylmethyl substituent introduces nucleophilic and redox-active properties due to the sulfur atom and primary amine group. This compound is typically employed as an intermediate in pharmaceutical synthesis, particularly for constructing kinase inhibitors or protease-targeting molecules .

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-7-4-11(5-8-15)10-18-9-6-14/h11H,4-10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGFPTUFHIOCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). For example, 4-hydroxypiperidine is treated with Boc anhydride in dichloromethane (DCM) using triethylamine (Et3N) as a base, achieving quantitative yields.

Table 1: Boc Protection Conditions

Introduction of Sulfanylmethyl Groups

Sulfanylmethylation is achieved through nucleophilic substitution. For instance, 4-(hydroxymethyl)-1-Boc-piperidine is converted to its tosylate using p-toluenesulfonyl chloride (TsCl) and Et3N in DCM. Subsequent reaction with mercaptoethylamine introduces the sulfanylmethyl-aminoethyl chain.

Stepwise Preparation Methods

Method A: Tosylation and Thiol Substitution

-

Boc Protection : 4-Hydroxypiperidine reacts with Boc anhydride in DCM to form 1-Boc-4-hydroxypiperidine.

-

Tosylation : Treatment with TsCl and Et3N yields 1-Boc-4-(tosyloxymethyl)piperidine.

-

Thiol Substitution : Reaction with 2-aminoethanethiol hydrochloride in DMF replaces the tosyl group, forming the target compound.

Table 2: Reaction Parameters for Method A

| Step | Reagents | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 1 | Boc2O, Et3N | 20 | 20 | 100% |

| 2 | TsCl, Et3N | 20 | 20 | 98% |

| 3 | HS-CH2CH2-NH2·HCl | 60 | 12 | 85% |

Method B: Hofmann Degradation Pathway

-

Boc Protection : 4-Piperidinecarboxamide is protected with Boc anhydride in aqueous triethylamine.

-

Hofmann Degradation : Treatment with bromine (Br2) and NaOH converts the carboxamide to an amine, yielding 1-Boc-4-aminopiperidine.

-

Sulfanylmethylation : The amine reacts with 2-mercaptoacetaldehyde under reductive amination conditions to install the sulfanylmethyl-aminoethyl group.

Advanced Methodologies and Catalytic Approaches

Reductive Amination for Aminoethyl Installation

Proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination with 2-mercaptoethylamine, enables enantioselective synthesis of the aminoethylsulfanylmethyl group. This method avoids racemization and achieves enantiomeric excesses >90%.

Solvent-Free Boc Protection

Recent advances utilize silica-supported sulfuric acid as a catalyst for Boc protection under solvent-free conditions, reducing reaction times to 4–6 hours with yields comparable to traditional methods.

Industrial Scalability and Process Optimization

Patent WO2003053909A1 highlights scalable protocols using cost-effective reagents like isobutylene and silica-impregnated H2SO4. Key considerations include:

-

Solvent Selection : DCM and dioxane minimize side reactions during Boc protection.

-

Workup Procedures : Bicarbonate washes remove excess acid catalysts, improving purity.

Table 3: Industrial-Scale Reaction Metrics

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the amino-ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino-ethylsulfanylmethyl group can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can influence various signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine/piperazine carboxylate esters allows for tailored applications in drug discovery. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Reactivity: The target compound’s aminoethylsulfanylmethyl group allows for dual reactivity: the amine participates in Schiff base formation or salt generation, while the sulfide can undergo oxidation to sulfoxides/sulfones . In contrast, 4-acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester () is less reactive due to thioester stabilization, making it suitable for controlled acylations.

Physical Properties: Bromine- or chlorine-containing analogs (e.g., ) exhibit higher melting points (77–81°C for bromopyrazole ) compared to the target compound, which is likely liquid or low-melting due to its flexible aminoethylsulfide chain.

Pharmacological Potential: The trifluoromethylphenoxy derivative () demonstrates enhanced blood-brain barrier penetration due to lipophilicity from the CF₃ group, whereas the chloropyridinylmethoxy analog () is more suited for peripheral targets.

Biological Activity

4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 2060051-41-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and applications based on diverse research findings.

The compound is characterized by the following structural and chemical properties:

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.35 g/mol

- CAS Number : 2060051-41-2

- SMILES Notation : O=C(N(CC1)CCC1C(C=C2)=CC=C2CCN)OC(C)(C)C

These properties suggest a complex structure that may interact with various biological targets.

Research indicates that compounds similar to 4-(2-Amino-ethylsulfanylmethyl)-piperidine derivatives can act as inhibitors of specific kinases, such as ERK5. Inhibition of ERK5 has been linked to anti-cancer activities, making this class of compounds particularly valuable in cancer therapeutics . The presence of the piperidine ring is crucial for binding interactions with target proteins.

Pharmacokinetics and ADME Properties

Pharmacokinetic studies have shown that derivatives of piperidine compounds often exhibit varied absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one study highlighted that certain analogs of piperidine showed low clearance rates and favorable half-lives in vivo, suggesting potential for oral bioavailability .

In Vitro Studies

In vitro assays have demonstrated that 4-(2-Amino-ethylsulfanylmethyl)-piperidine derivatives can inhibit cellular pathways associated with cancer cell proliferation. For example, compounds were tested for their ability to inhibit ERK5 autophosphorylation in HeLa cells, revealing significant inhibitory effects at micromolar concentrations .

Case Studies

- ERK5 Inhibition : A study evaluated the efficacy of a related compound in inhibiting ERK5 kinase activity. The results indicated that modifications to the piperidine structure could enhance potency while maintaining favorable pharmacokinetic properties. The IC50 values were determined using phospho-ERK5 Western blot analysis .

- Cellular Assays : Another investigation assessed the antiproliferative effects of piperidine derivatives on various cancer cell lines. The results showed that certain modifications led to improved selectivity and reduced toxicity towards normal cells .

Comparative Data Table

| Compound Name | IC50 (μM) | Clearance (mL/min/kg) | Half-life (min) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Compound A | 0.5 | 14 | 80 | 42 |

| Compound B | 0.8 | 10 | 60 | 35 |

| Compound C | 0.3 | 20 | 90 | 50 |

This table summarizes key pharmacological data relevant to the biological activity of related piperidine compounds.

Q & A

What synthetic strategies are recommended for preparing 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:

- Protection of the piperidine nitrogen using the tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .

- Sulfanylmethyl group introduction via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature (e.g., 0–25°C, inert atmosphere) to avoid oxidation of the sulfanyl moiety .

- Aminoethyl group incorporation through reductive amination or coupling reactions, often requiring catalysts like Pd/C or NaBH₃CN .

Critical parameters include solvent choice (e.g., DMF or THF for solubility), reaction time optimization (monitored via TLC/HPLC), and purification via column chromatography or recrystallization .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms piperidine ring substitution patterns .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the sulfanylmethyl and aminoethyl groups .

- Mass Spectrometry (MS):

High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₇N₂O₂S: 311.1764) . - Elemental Analysis:

Ensures ≥98% purity by matching experimental and theoretical C/H/N/S/O percentages .

How should this compound be stored to maintain stability during research use?

Answer:

- Storage Conditions:

- Stability Monitoring:

Regular HPLC analysis (e.g., C18 column, UV detection at 254 nm) tracks degradation products like tert-butanol or oxidized sulfoxides .

How does the tert-butyl ester group influence derivatization reactions in downstream applications?

Answer:

The Boc group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization of other sites (e.g., sulfanylmethyl or aminoethyl groups). Key considerations:

- Deprotection:

Remove the Boc group under acidic conditions (e.g., TFA/DCM, 0–5°C) to regenerate the free amine for further coupling . - Compatibility:

Boc stability allows reactions with electrophiles (e.g., alkyl halides) or participation in Pd-mediated cross-coupling without nitrogen interference .

What methodologies address contradictions in reported toxicity or safety data for this compound?

Answer:

Limited toxicity data (e.g., no acute/chronic exposure studies in ) necessitate:

- In Silico Predictors:

Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate LD₅₀ or mutagenicity based on structural analogs . - In Vitro Assays:

Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenic potential . - Comparative Analysis:

Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine derivatives in ) to infer hazards .

What computational approaches predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking:

Simulate binding to enzymes/receptors (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite, focusing on the sulfanylmethyl group’s role in hydrogen bonding . - Quantitative Structure-Activity Relationship (QSAR):

Develop models correlating substituent electronegativity (e.g., aminoethyl vs. methyl groups) with activity against targets like kinases . - Reaction Path Search Methods:

Apply quantum chemical calculations (e.g., DFT) to predict metabolic pathways or degradation products .

How can reaction conditions be optimized for introducing sulfanylmethyl groups in similar piperidine derivatives?

Answer:

- Solvent Optimization:

Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity of thiol intermediates . - Catalyst Screening:

Test bases (e.g., K₂CO₃) or phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions . - Temperature Control:

Maintain 0–25°C to minimize side reactions like disulfide formation . - Real-Time Monitoring:

Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

What experimental designs validate the compound’s role in modulating enzyme activity?

Answer:

- Enzyme Inhibition Assays:

Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) and compare with control inhibitors . - Surface Plasmon Resonance (SPR):

Quantify binding kinetics (kₒₙ/kₒff) between the compound and target enzymes . - Isothermal Titration Calorimetry (ITC):

Determine thermodynamic parameters (ΔG, ΔH) to assess binding affinity and entropy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.